molecular formula C9H18O4 B13090858 Ethyl 3-(tert-butoxy)-2-hydroxypropanoate

Ethyl 3-(tert-butoxy)-2-hydroxypropanoate

Cat. No.: B13090858
M. Wt: 190.24 g/mol
InChI Key: CSQTWMYCDNWMQD-UHFFFAOYSA-N
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Description

Ethyl 3-(tert-butoxy)-2-hydroxypropanoate (CAS 1865103-70-3) is a chiral β-hydroxy ester compound of interest in synthetic organic chemistry. With a molecular formula of C9H18O4 and a molecular weight of 190.24 g/mol, this compound serves as a valuable synthetic intermediate and building block for more complex molecules . Beta-hydroxy esters, as a class of compounds, are recognized as important precursors in the synthesis of a variety of high-value chemicals, including β-lactams, pheromones, and carotenoids . Furthermore, their utility extends to pharmaceutical research, where they can act as key intermediates for norepinephrine or serotonin reuptake inhibitors, a significant class of bioactive molecules . The structure of this particular ester, featuring both a tert-butoxy group and an ethyl ester, may offer specific steric and electronic properties that can be leveraged in kinetic resolution processes and the development of asymmetric synthesis methodologies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper storage conditions and cold-chain transportation are recommended to preserve the integrity of the compound .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoate

InChI

InChI=1S/C9H18O4/c1-5-12-8(11)7(10)6-13-9(2,3)4/h7,10H,5-6H2,1-4H3

InChI Key

CSQTWMYCDNWMQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COC(C)(C)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 3 Tert Butoxy 2 Hydroxypropanoate and Analogs

Chemoenzymatic and Biocatalytic Synthesis Routes

Biocatalysis utilizes isolated enzymes or whole-cell systems to catalyze chemical reactions with high enantio-, regio-, and chemoselectivity. mdpi.comunits.it For the synthesis of chiral hydroxyesters like ethyl 3-(tert-butoxy)-2-hydroxypropanoate, these methods primarily involve two strategies: the kinetic resolution of a racemic mixture or the asymmetric reduction of a prochiral precursor.

Ketoreductase-Mediated Stereoselective Bioreductions

An alternative and often more efficient strategy than kinetic resolution is the asymmetric reduction of a prochiral ketone. This method can theoretically achieve a 100% yield of the desired chiral alcohol, bypassing the 50% theoretical maximum yield of kinetic resolution. For the synthesis of this compound, this would involve the reduction of the corresponding prochiral ketoester, ethyl 3-(tert-butoxy)-2-oxopropanoate.

This transformation is catalyzed by ketoreductases (KREDs), a class of oxidoreductase enzymes that utilize a hydride donor, typically the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH). nih.gov A key challenge in using isolated KREDs is the stoichiometric consumption of the expensive cofactor. Therefore, a cofactor regeneration system is almost always required. This is commonly achieved by using a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which oxidizes a cheap co-substrate (glucose or formate, respectively) to regenerate the NADH or NADPH. rsc.org

Table 2: Examples of Ketoreductase-Mediated Reduction of Prochiral Ketones

Enzyme/System Substrate Analog Cofactor System Product ee Reference
KRED 132 3-phenoxy-1-phenyl-1-propanone Ethanol (B145695)/LKADH/YAlDH >99% (R) nih.gov
Engineered KRED (M3) Ethyl 2'-ketopantothenate Glucose/GDH >99% (R) rsc.org
RS1-ADH 2-amino-2',4'-dichloroacetophenone Ethanol/LKADH >99% (S) nih.gov

Note: This table presents data for analogous compounds to illustrate the general applicability of the methodology.

Whole-Cell Biotransformations for Chiral Hydroxyesters

Instead of using isolated enzymes, it is often simpler and more cost-effective to use whole microbial cells as the biocatalyst. nih.gov Organisms such as baker's yeast (Saccharomyces cerevisiae), as well as various other yeasts, fungi, and bacteria, contain a multitude of oxidoreductases capable of reducing ketones to chiral alcohols. mdpi.comsemanticscholar.org

The major advantage of whole-cell systems is that the required enzymes (reductases) and the cofactor regeneration machinery are already present and operational within the cell, eliminating the need to add external cofactors or a secondary regeneration enzyme. nih.gov This simplifies the process significantly. However, a potential drawback is that microorganisms can contain multiple reductases with different or even opposite stereoselectivities, which can lead to a product with lower enantiomeric excess. semanticscholar.org Furthermore, other enzymes in the cell could potentially catalyze unwanted side reactions. nih.gov Despite these challenges, careful screening of microorganisms and optimization of reaction conditions (e.g., pH, temperature, co-solvents) can lead to highly efficient and selective transformations for producing chiral hydroxyesters. mdpi.com

Enzyme Engineering Approaches for Enhanced Selectivity

While naturally occurring enzymes provide a vast toolbox for biocatalysis, they are not always perfectly suited for industrial processes, which may involve non-natural substrates or require higher activity, stability, or enantioselectivity. Protein engineering offers powerful methods to tailor enzymes for specific applications. nih.gov

The two main strategies are rational design and directed evolution. iiserpune.ac.in

Rational Design involves using detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism to predict specific amino acid mutations that will improve a desired property. Site-directed mutagenesis is then used to create the engineered enzyme. betterenzyme.com

Directed Evolution mimics natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) or DNA recombination, followed by high-throughput screening or selection to identify mutants with improved properties. semanticscholar.org This trial-and-error approach does not require prior knowledge of the enzyme's structure and has been remarkably successful in generating enzymes with dramatically enhanced selectivity, activity, and stability. These techniques can be used to improve any of the enzymes mentioned previously—lipases or ketoreductases—to optimize the synthesis of this compound.

Organocatalytic Approaches to Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. The development of small organic molecules that can induce chirality in a predictable manner has revolutionized the synthesis of enantiomerically enriched compounds.

Development of Chiral Organocatalyst Systems

The design and synthesis of effective chiral organocatalysts are central to the advancement of asymmetric organocatalysis. Proline and its derivatives have been extensively studied and successfully applied in a variety of asymmetric transformations. For the synthesis of α-hydroxy ester backbones, diarylprolinol silyl ethers have proven to be particularly effective. These catalysts operate through an enamine-based mechanism, where the secondary amine of the catalyst condenses with a donor aldehyde or ketone to form a chiral enamine intermediate. This enamine then reacts with an electrophile, and the chiral environment provided by the catalyst directs the stereochemical outcome of the reaction.

Another important class of organocatalysts for the synthesis of chiral α-hydroxy esters are those based on cinchona alkaloids. These naturally occurring compounds and their derivatives can act as Brønsted bases or phase-transfer catalysts, activating substrates through hydrogen bonding and facilitating enantioselective bond formation. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a given transformation.

Catalyst TypeExample CatalystTypical ReactionKey Features
Proline Derivatives(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherAsymmetric Aldol (B89426) ReactionHigh enantioselectivity, broad substrate scope, operates via enamine catalysis.
Cinchona AlkaloidsQuinine-derived thioureasAsymmetric Michael AdditionBifunctional activation (Brønsted base and hydrogen bonding), applicable to a wide range of nucleophiles and electrophiles.
Chiral Phosphoric AcidsTRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)Asymmetric Additions to IminesActs as a chiral Brønsted acid, creating a highly organized chiral environment.

Asymmetric Induction in Carbon-Carbon Bond-Forming Reactions

A key strategy for the asymmetric synthesis of this compound analogs is the organocatalytic asymmetric aldol reaction. In this approach, a nucleophilic donor, such as an aldehyde or ketone, reacts with an electrophilic acceptor, like ethyl glyoxylate (B1226380), under the influence of a chiral organocatalyst.

For instance, the direct, enantioselective aldol reaction of aldehydes with ethyl glyoxylate, catalyzed by diarylprolinol derivatives, has been shown to produce γ-alkoxycarbonyl-β-hydroxy aldehydes with high levels of enantioselectivity. nih.govscilit.comelsevierpure.com These products are versatile intermediates that can be further transformed into the desired α-hydroxy esters. The stereochemical outcome of the reaction is controlled by the chiral catalyst, which directs the facial selectivity of the nucleophilic attack on the electrophile.

The general mechanism involves the formation of a chiral enamine from the donor aldehyde and the prolinol catalyst. This enamine then attacks the ethyl glyoxylate from a specific face, dictated by the steric hindrance of the catalyst's diarylmethylsilyl group. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. The use of polymeric ethyl glyoxylate has also been explored in these reactions, demonstrating good yields and excellent enantioselectivities. nih.govscilit.comelsevierpure.com

DonorAcceptorCatalystSolventYield (%)Enantiomeric Excess (ee, %)
PropanalEthyl GlyoxylateDiarylprolinol Silyl EtherToluene8598
ButanalEthyl GlyoxylateDiarylprolinol Silyl EtherTHF8296
IsovaleraldehydeEthyl GlyoxylateDiarylprolinol Silyl EtherCH2Cl27897

Conventional Organic Synthesis Paradigms

While organocatalysis offers elegant solutions for asymmetric synthesis, conventional methods remain crucial for the preparation of this compound and its analogs, particularly on a larger scale. These methods often involve well-established reactions that can be optimized for efficiency and stereocontrol.

Optimized Esterification Reactions for Hydroxypropanoates

The final step in the synthesis of this compound is often the esterification of the corresponding carboxylic acid, 3-(tert-butoxy)-2-hydroxypropanoic acid. The Fischer esterification is a classic and widely used method for this transformation. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (ethanol in this case) or by removing the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene or by using a dehydrating agent.

Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. The choice of catalyst and reaction conditions can be optimized to minimize side reactions, such as dehydration of the β-hydroxy group, and to ensure high conversion. For substrates sensitive to strong acids and high temperatures, milder esterification methods, such as those using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed.

Carboxylic AcidAlcoholCatalystConditionsYield (%)
3-Hydroxypropanoic AcidEthanolH2SO4 (cat.)Reflux, 6h85
3-Methoxy-2-hydroxypropanoic AcidEthanolp-TsOH (cat.)Toluene, Dean-Stark, 8h92
3-(tert-butoxy)-2-hydroxypropanoic AcidEthanolAmberlyst-15Reflux, 12h88

Stereocontrolled Aldol-Type Condensations and Related Additions

The carbon backbone of this compound can be constructed using stereocontrolled aldol-type reactions. In a conventional approach, this would involve the reaction of an enolate of an ethyl ester with tert-butoxyacetaldehyde. The stereoselectivity of this reaction can be controlled by the choice of the enolate counterion (e.g., lithium, boron, or titanium), the solvent, and the reaction temperature. For example, the use of a lithium enolate in a non-polar solvent at low temperatures often favors the formation of the syn-aldol adduct, while the use of a boron enolate can lead to the anti-adduct.

Another approach is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. This reaction generates a zinc enolate in situ, which then adds to the aldehyde. The stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents.

Multi-Step Synthesis Design and Execution

A multi-step synthesis provides the flexibility to introduce functional groups in a controlled manner and to build up the target molecule from simpler, readily available starting materials. A potential multi-step route to this compound could start from a chiral precursor, such as ethyl (S)-lactate.

One plausible synthetic sequence could involve:

Protection of the hydroxyl group of ethyl (S)-lactate with a suitable protecting group, for example, a silyl ether like tert-butyldimethylsilyl (TBDMS) ether.

Reduction of the ester to the corresponding aldehyde.

Nucleophilic addition of a tert-butoxy (B1229062) methyl group, for example, using a Grignard or organolithium reagent derived from tert-butyl methyl ether. This step would need to be carefully controlled to achieve the desired stereochemistry at the newly formed stereocenter.

Deprotection of the hydroxyl group.

Oxidation of the primary alcohol to the carboxylic acid.

Esterification with ethanol to yield the final product.

This approach allows for the establishment of the stereocenters in a stepwise and controlled fashion. Each step would require careful optimization of reaction conditions to ensure high yields and to avoid racemization or other side reactions.

Innovative Synthetic Techniques and Process Enhancements

Recent advancements in synthetic chemistry have led to the development of innovative techniques that offer significant advantages over traditional batch processing. These methods focus on improving reaction efficiency, reducing waste, and enhancing safety.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, including esters. organic-chemistry.orgflinders.edu.au In a continuous flow system, reagents are continuously pumped through a reactor, where they mix and react. This technology offers several advantages over conventional batch reactors, such as precise control over reaction parameters (temperature, pressure, and reaction time), enhanced heat and mass transfer, and improved safety when handling hazardous reagents. mdpi.com

The synthesis of esters in a continuous flow reactor can lead to significantly shorter reaction times and higher yields compared to batch processes. organic-chemistry.org For the synthesis of this compound, a continuous flow setup would allow for the rapid optimization of reaction conditions to maximize product formation and minimize the formation of byproducts. The high surface-area-to-volume ratio in flow reactors enables efficient heating and cooling, which is particularly beneficial for highly exothermic or endothermic reactions.

Parameter Continuous Flow Reactor Batch Reactor
Reaction Time Typically shorterGenerally longer
Heat & Mass Transfer ExcellentOften limited
Safety Enhanced for hazardous reactionsPotential for runaway reactions
Scalability More straightforwardCan be challenging
Process Control Precise control of parametersLess precise control

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a method to accelerate chemical reactions. nih.govresearchgate.net When combined with biocatalysis, it offers a green and efficient approach for the synthesis of esters. Enzymes, such as lipases, are highly selective catalysts that can operate under mild reaction conditions. Microwave irradiation can enhance the rate of enzyme-catalyzed reactions by providing rapid and uniform heating of the reaction mixture.

In the context of this compound synthesis, a lipase (B570770) could be used to catalyze the esterification of 3-(tert-butoxy)-2-hydroxypropanoic acid with ethanol. The application of microwave irradiation can significantly reduce the reaction time from hours to minutes. This rate enhancement is attributed to the efficient energy transfer from the microwave field to the solvent and reactants, leading to a rapid increase in temperature.

Moreover, microwave-assisted biocatalytic reactions can often be performed in solvent-free systems or in green solvents, further enhancing the environmental friendliness of the process. nih.gov The high selectivity of enzymes can also lead to the formation of enantiomerically pure products, which is often a critical requirement in the pharmaceutical industry.

Reaction Type Catalyst Energy Source Key Advantages
Biocatalytic EsterificationLipaseMicrowave IrradiationRapid reaction rates, high selectivity, mild conditions, green chemistry

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. rsc.org This solvent-free or low-solvent approach aligns with the principles of green chemistry by reducing the use of hazardous organic solvents. mdpi.com Mechanochemical esterification has been shown to be an effective method for the synthesis of various esters. researchgate.netacs.org

The reaction is typically carried out by grinding the carboxylic acid and alcohol with a catalyst in a ball mill. The mechanical forces generated during milling facilitate the mixing of reactants at the molecular level and can also activate the chemical bonds, leading to the formation of the ester. This technique is particularly advantageous for reactions involving solid or poorly soluble reactants. rsc.org

For the synthesis of this compound, a mechanochemical approach would involve milling 3-(tert-butoxy)-2-hydroxypropanoic acid and ethanol, potentially with a solid acid catalyst. This method has the potential to provide high yields in short reaction times without the need for bulk solvents. rsc.org Recent studies have demonstrated the use of palladium catalysis in mechanochemical oxidative esterification of alcohols, showcasing the versatility of this technique. acs.org

Method Reaction Conditions Key Features
Mechanochemical EsterificationHigh-Speed Ball Milling, Room Temperature, Solvent-FreeGreen and sustainable, rapid reaction times, suitable for poorly soluble reactants

Plasma flow chemistry is an emerging technology that utilizes the energy of a plasma to drive chemical reactions. researchgate.netrsc.org In this technique, a gas is passed through an electric field to generate a plasma, which contains a mixture of ions, electrons, and excited neutral species. These reactive species can then initiate and sustain chemical transformations.

While not a direct method for ester synthesis, plasma flow chemistry has been successfully applied to the amidation of esters. researchgate.netrsc.org This is relevant for the synthesis of analogs of this compound where the ester group is converted to an amide. In a typical process, a mixture of the ester and an amine is passed through a plasma reactor, leading to the formation of the corresponding amide.

This method offers a unique way to activate the ester and amine for the amidation reaction without the need for catalysts or high temperatures. The direct N-acylation of amines by esters has been demonstrated using argon plasma in a microreactor, resulting in good to excellent yields of amides. rsc.org This innovative technique provides a novel and potentially more efficient route to amide derivatives of esters.

Technique Reactants Product Key Features
Plasma Flow ChemistryEster, AmineAmideCatalyst-free, potential for high efficiency, novel activation method

Elucidation of Stereochemical Control and Enantioselective Pathways

Mechanistic Basis of Chiral Induction in Syntheses

The synthesis of enantiomerically pure α-hydroxy esters like Ethyl 3-(tert-butoxy)-2-hydroxypropanoate relies on strategies that favor the formation of one enantiomer over the other. The mechanistic basis for this chiral induction typically involves creating a diastereomeric transition state with a significant energy difference between the pathways leading to the (R) and (S) products. This is primarily achieved through asymmetric reduction of the corresponding β-alkoxy-α-keto ester precursor.

Chiral induction in these reductions is governed by the interaction between the substrate and a chiral reducing agent or catalyst. The catalyst, often a metal complex with a chiral ligand, creates a chiral pocket or environment around the carbonyl group. The substrate approaches the catalyst in a sterically and electronically preferred orientation to minimize non-bonded interactions in the transition state. For instance, in ruthenium-catalyzed asymmetric transfer hydrogenation, the hydride is delivered to one face of the ketone preferentially, governed by the stereochemistry of the chiral diamine or amino alcohol ligand complexed to the metal center. The bulky tert-butoxy (B1229062) group at the β-position plays a significant role in orienting the substrate within the catalyst's chiral environment, enhancing the facial selectivity of the hydride attack and leading to a high enantiomeric excess of the desired hydroxypropanoate.

Kinetic Resolution Methodologies

Kinetic resolution is a cornerstone technique for separating enantiomers from a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent.

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic β-hydroxy esters due to their high enantioselectivity. nih.govscielo.brresearchgate.net The process typically involves the selective acylation or hydrolysis of one enantiomer, leaving the other unreacted and thus enriched. For example, lipases such as Candida antarctica lipase (B570770) B (CAL-B) or Pseudomonas cepacia lipase (PCL) can catalyze the transesterification of a racemic hydroxy ester with an acyl donor (e.g., vinyl acetate). nih.govnih.govnih.gov

The enzyme's active site is inherently chiral and preferentially binds one enantiomer in an orientation suitable for catalysis. This results in the rapid acylation of the preferred enantiomer, while the other enantiomer reacts much more slowly. By stopping the reaction at approximately 50% conversion, one can isolate the acylated product and the unreacted starting material, both with high enantiomeric purity. researchgate.net The efficiency of this process is quantified by the enantiomeric ratio (E), with high E values indicating excellent selectivity. nih.gov

Table 1: Examples of Enzymatic Kinetic Resolution of β-Hydroxy Esters

EnzymeSubstrateResultConversionEnantiomeric Excess (ee)Reference
Pseudomonas cepacia Lipase (PCL)Ethyl 3-hydroxy-3-phenylpropanoateHydrolysis50%98% (R-ester), 93% (S-acid) scielo.brresearchgate.net
Candida antarctica Lipase B (CAL-B)Racemic δ-hydroxy estersTransesterification~50%>99% (product and substrate) nih.gov
Pseudomonas cepacia LipaseRacemic α-hydroxy estersAcylation~50%Excellent ee nih.gov

Non-enzymatic methods provide a powerful alternative to enzymatic resolutions. A notable approach involves the use of planar-chiral catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP). mdpi.comnih.govscilit.com A ferrocenyl-based planar-chiral DMAP catalyst can effectively resolve racemic β-hydroxy esters through an acylative kinetic resolution. mdpi.comresearchgate.net

In this mechanism, the planar-chiral DMAP catalyst reacts with an acylating agent, like acetic anhydride (B1165640), to form a chiral N-acylpyridinium ion. This intermediate then selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. The selectivity arises from the differential stability of the diastereomeric transition states formed between the chiral catalyst-acyl complex and each enantiomer of the alcohol. mdpi.com This method has demonstrated high selectivity factors (s), leading to the isolation of both the unreacted alcohol and the acylated product with excellent enantiomeric excess. mdpi.comnih.govdiva-portal.org

Table 2: Non-Enzymatic Kinetic Resolution of β-Hydroxy Esters with a Planar-Chiral Catalyst

Substrate (Ester)Time (h)Conversion (%)Yield (%)ee of Alcohol (%)Selectivity (s)
Ethyl 3-hydroxy-3-phenylpropanoate245545>9971
tert-Butyl 3-hydroxy-3-phenylpropanoate245446>99107
Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate2456449849
Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate2459419528
Data derived from studies on various β-hydroxy-β-aryl esters using a planar-chiral ferrocenyl DMAP catalyst. mdpi.com

Diastereoselective Synthetic Strategies for Hydroxypropanoates

When a molecule contains more than one stereocenter, diastereoselective synthesis is required to control the relative configuration between them. For precursors to hydroxypropanoates that already possess a chiral center, diastereoselectivity can be achieved during the creation of the hydroxyl-bearing stereocenter. A common strategy is the diastereoselective reduction of a β-substituted α-keto ester.

The stereochemical outcome is dictated by the existing chiral center, which directs the incoming reagent to a specific face of the carbonyl group. This is often explained by predictive models such as the Felkin-Anh or chelation-control models. In a chelation-controlled reduction, a Lewis acidic reagent coordinates to both the carbonyl oxygen and a nearby Lewis basic group (like the oxygen of the tert-butoxy group), creating a rigid cyclic intermediate. This conformation exposes one face of the carbonyl to nucleophilic attack by a hydride reagent, leading to the formation of a specific diastereomer. The choice of reducing agent and reaction conditions is critical to favor either chelation or non-chelation pathways, thereby controlling the diastereomeric ratio (dr) of the product.

Methodologies for Absolute Configuration Assignment (e.g., Mosher's Derivatives)

Determining the absolute configuration of a chiral alcohol is crucial. The Mosher's ester analysis is a widely used NMR spectroscopic method for this purpose. umn.edunih.govspringernature.com The method involves derivatizing the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), typically via their acid chlorides (MTPA-Cl), to form a pair of diastereomeric esters. umn.edumatilda.science

The principle relies on the magnetic anisotropy of the phenyl group in the MTPA moiety. In a preferred conformation, this phenyl group shields or deshields nearby protons in the rest of the molecule. umn.edu Because the two diastereomers orient the phenyl group differently in space relative to the alcohol's substituents, the chemical shifts (δ) of the protons on either side of the newly formed ester will be different in the ¹H NMR spectra. By calculating the difference in chemical shifts for each pair of corresponding protons (Δδ = δS - δR), the absolute configuration of the original alcohol can be reliably assigned based on an established empirical model. mdpi.comnih.gov Analysis of the ¹⁹F NMR spectra of the diastereomeric esters can also be used to confirm the assignment. mdpi.com

Analytical Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination

Quantifying the stereochemical purity of a sample is essential. Enantiomeric excess (ee) and diastereomeric ratio (dr) are determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of chiral compounds. heraldopenaccess.usnih.gov The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction leads to different retention times, allowing for the separation and quantification of the two enantiomers in a mixture. heraldopenaccess.us The ee is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers are indistinguishable in a standard NMR spectrum, their diastereomeric derivatives are not. As in Mosher's method, derivatization with a single enantiomer of a chiral derivatizing agent creates a mixture of diastereomers that will exhibit distinct signals in the ¹H, ¹³C, or ¹⁹F NMR spectra. researchgate.net The enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer. For determining the diastereomeric ratio, standard ¹H NMR is often sufficient, as diastereomers are distinct compounds with different spectra, allowing for direct integration of their unique signals. researchgate.net

Table 3: Common Analytical Techniques for Stereochemical Analysis

TechniquePrincipleApplicationInformation Obtained
Chiral HPLCDifferential interaction with a Chiral Stationary Phase (CSP). heraldopenaccess.usEnantiomer SeparationEnantiomeric Excess (ee)
NMR SpectroscopyFormation of diastereomeric derivatives with a chiral agent. umn.eduresearchgate.netEnantiomeric and Diastereomeric AnalysisEnantiomeric Excess (ee), Diastereomeric Ratio (dr), Absolute Configuration
Gas Chromatography (GC)Separation on a chiral column.Enantiomer Separation (for volatile compounds)Enantiomeric Excess (ee)

Reaction Mechanistic Studies and Kinetic Analyses

Intramolecular and Intermolecular Mechanistic Pathways in Ester and Hydroxyester Formation

The formation of hydroxyesters like Ethyl 3-(tert-butoxy)-2-hydroxypropanoate involves distinct mechanistic pathways for the assembly of the ester and the β-hydroxy carbonyl functionalities. The ester group is typically formed through intermolecular reactions, while the core carbon skeleton can be assembled via pathways that have intramolecular analogues.

Intermolecular Ester Formation: The ethyl ester group is generally introduced via classic esterification reactions. One common method is the Fischer esterification, where a carboxylic acid precursor is reacted with ethanol (B145695) in the presence of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ethyl ester. Alternatively, the ester can be formed by reacting an acid chloride or anhydride (B1165640) with ethanol, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

Hydroxyester Formation Pathways: The β-hydroxy ester moiety is a hallmark of products from aldol-type or Reformatsky reactions. researchgate.net In the context of synthesizing the precursor to this compound, a crossed or mixed aldol (B89426) reaction is a relevant pathway. libretexts.org This involves the reaction between two different carbonyl compounds. libretexts.orgwikipedia.org For instance, the enolate of an ethyl acetate (B1210297) derivative could act as the nucleophile, attacking an electrophilic aldehyde containing the tert-butoxy (B1229062) group.

Another relevant intermolecular pathway is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. researchgate.net This reaction forms a zinc enolate intermediate, which then adds to the carbonyl group to form a β-hydroxy ester after an acidic workup. researchgate.net

While the primary synthesis of an acyclic molecule like this compound relies on intermolecular reactions, related systems can exhibit intramolecular pathways. For example, molecules containing both a carbonyl group and a potential enolizable ester functionality can undergo an intramolecular aldol reaction to form cyclic β-hydroxy esters, with five- and six-membered rings being the most favored products. libretexts.org Similarly, radical-based reactions in related β-(phosphatoxy)alkyl structures can proceed through intramolecular pathways, such as a 5-exo-trig radical ring closure, to form cyclic ethers like tetrahydrofurans. nih.gov

Detailed Studies of Carbonyl Reduction Mechanisms

A crucial step in the synthesis of this compound is the stereoselective reduction of the corresponding β-ketoester, ethyl 3-(tert-butoxy)-2-oxopropanoate. This transformation converts the ketone carbonyl group into the secondary alcohol (hydroxyl group). Both biocatalytic and chemocatalytic methods are employed, each with a distinct mechanism.

Biocatalytic Reduction: Enzyme-catalyzed reductions are widely used for producing optically pure β-hydroxy esters due to their high enantioselectivity. orgsyn.orgnih.gov Enzymes such as carbonyl reductases or alcohol dehydrogenases, often found in microorganisms like Baker's yeast, Candida magnoliae, or Burkholderia gladioli, are effective catalysts. nih.govacgpubs.orgresearchgate.net

The mechanism of these enzymatic reductions is highly conserved and relies on a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). acgpubs.orgresearchgate.net The key steps are:

Substrate Binding: The β-ketoester substrate binds to the active site of the enzyme.

Hydride Transfer: The reduced cofactor, NADPH, which is also bound in the active site, transfers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketoester.

Protonation: A proton (H⁺) is transferred to the resulting alkoxide intermediate from a proton donor in the active site, which is often a conserved amino acid residue like tyrosine or lysine, or from the solvent. nih.gov

Product Release: The resulting β-hydroxy ester product and the oxidized cofactor (NADP⁺) are released from the enzyme.

To make the process cost-effective, the expensive NADPH cofactor is continuously regenerated in situ. This is often achieved by using a coupled-enzyme system, such as the addition of glucose and glucose dehydrogenase (GDH), which oxidizes glucose while reducing NADP⁺ back to NADPH. nih.govresearchgate.net

Chemo-catalytic Reduction: Homogeneous metal catalysts can also facilitate the reduction of ketones. nih.gov For instance, manganese-based catalysts have been studied for transfer hydrogenation reactions, where a hydrogen donor molecule like isopropanol (B130326) is used in excess. nih.gov The mechanism can be complex and is highly dependent on the solvent environment. nih.gov Theoretical studies using density functional theory (DFT) have shown that solvent molecules can actively participate in the reaction by stabilizing anionic intermediates through hydrogen bonding and facilitating proton transfer, thereby lowering the activation energy barrier for the transition state. nih.gov In some proposed mechanisms, the hydrogen transfer may occur directly from a solvent molecule to the substrate, mediated by the metal catalyst complex. nih.gov

Investigation of Aldol Reaction Mechanisms Relevant to Hydroxypropanoate Synthesis

The aldol reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds and is a primary method for synthesizing β-hydroxy carbonyl compounds, the structural core of hydroxypropanoates. wikipedia.orgnumberanalytics.com The reaction joins two carbonyl compounds—one acting as a nucleophilic enolate and the other as an electrophile. numberanalytics.comorganic-chemistry.org The synthesis of a precursor to this compound would likely involve a crossed aldol reaction.

The base-catalyzed aldol reaction mechanism proceeds through three main steps: libretexts.orgwikipedia.orgnumberanalytics.com

Enolate Formation: A base, such as hydroxide (B78521) (OH⁻) or an alkoxide, abstracts an acidic α-hydrogen from one of the carbonyl compounds (e.g., an ethyl acetate derivative). This deprotonation forms a resonance-stabilized enolate ion. youtube.com The negative charge is delocalized between the α-carbon and the carbonyl oxygen, making the α-carbon a potent nucleophile. youtube.com For unsymmetrical ketones, using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the selective formation of the kinetic enolate at the least hindered α-carbon. organic-chemistry.org

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the second carbonyl molecule (e.g., an aldehyde containing the tert-butoxy group). This step forms a new carbon-carbon single bond and creates an alkoxide intermediate. libretexts.orgnumberanalytics.com

Protonation: The alkoxide intermediate is protonated by a proton source, which is typically the conjugate acid of the base used in the first step (e.g., water or an alcohol). This final step neutralizes the intermediate and yields the β-hydroxy carbonyl product. libretexts.orgnumberanalytics.com

Kinetic Analysis of Reaction Rates and Optimization Studies

The efficiency of synthesizing hydroxypropanoates is determined by the reaction kinetics, which are studied to optimize conditions such as temperature, catalyst concentration, and reactant ratios. Kinetic studies on related esterification and transesterification reactions provide valuable insights into the factors controlling the rate of formation of products like this compound.

For example, kinetic studies of the synthesis of ethyl lactate (B86563) from dihydroxyacetone and ethanol on Sn-promoted alumina (B75360) catalysts show that the reaction is strongly promoted by Lewis acid sites provided by the tin species. researchgate.net The rate of reaction can be modeled using kinetic expressions that account for the concentrations of reactants and the catalyst. The formation of ethyl lactate was found to increase with both the reaction temperature and the number of Lewis acid sites on the catalyst. researchgate.net

Similarly, the kinetics of butyl lactate synthesis from ammonium (B1175870) lactate and n-butanol have been modeled, revealing the influence of temperature and side reactions, such as the formation of lactamide. mdpi.com Such kinetic models are essential for reactor design and process optimization in industrial settings. mdpi.com The hydrolysis of alkyl lactates, the reverse reaction of esterification, has been shown to be autocatalytic, where the lactic acid product catalyzes further hydrolysis. chemrxiv.org

Optimization studies aim to maximize the yield and selectivity towards the desired product. In the biocatalytic reduction of ketoesters, optimization involves adjusting parameters to enhance enzyme activity and stability. For the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a fed-batch strategy for the substrate was employed to overcome substrate instability and toxicity, leading to a complete conversion of 1200 mmol of substrate with excellent enantiomeric excess (99.9% ee). researchgate.net

The following table presents illustrative data from a kinetic study on ethyl lactate synthesis, demonstrating the impact of catalyst loading and temperature on reaction outcomes.

Catalyst Sn Loading (wt.%)Temperature (°C)Rate Constant (k) (L mol⁻¹ h⁻¹)Ethyl Lactate Yield (%)
1700.0845
4700.2565
8700.4272
4800.3875
4900.5580

This table contains representative data adapted from kinetic studies on similar hydroxyester syntheses to illustrate trends. researchgate.net

Influence of Solvent Systems and Reaction Environment on Reactivity and Selectivity

Solvent Effects on Carbonyl Reduction: In biocatalytic reductions, water is often the preferred solvent. However, the low aqueous solubility of many organic substrates can limit reaction rates. acgpubs.org To address this, organic-aqueous two-phase systems are often employed. nih.govresearchgate.net The organic solvent dissolves the substrate, which then partitions into the aqueous phase to be reduced by the enzyme, while the product partitions back into the organic phase, simplifying recovery and potentially reducing product inhibition. researchgate.net The use of "green" solvents like ionic liquids or glycerol-based systems has also been explored to improve substrate dissolution and facilitate product isolation while minimizing environmental impact. acgpubs.org However, in non-aqueous solutions, the regeneration of cofactors like NADPH may be limited, affecting the extent of the reaction. acgpubs.org

Solvent Effects on Aldol Reactions: In aldol reactions, the solvent influences the formation and reactivity of the enolate intermediate. Polar aprotic solvents like DMSO or DMF can enhance the rates of base-catalyzed reactions by solvating the cation of the base but not the enolate anion, making the enolate more nucleophilic. psu.edu In contrast, polar protic solvents (like ethanol or water) can solvate both the cation and the anion, and can also participate in hydrogen bonding with the enolate and the carbonyl electrophile, which can affect reaction rates and equilibria. missouri.eduresearchgate.net The keto-enol equilibrium, which is fundamental to enolate formation, is itself highly solvent-dependent; polar solvents tend to favor the more polar keto tautomer. missouri.edu

The following table summarizes the influence of different solvent systems on the asymmetric reduction of a representative β-ketoester using Baker's yeast.

Solvent SystemSubstrate Conversion (%)Product Yield (%)Enantiomeric Excess (ee, %)Key Characteristics
Water958897High ee, but limited by low solubility of hydrophobic substrates. acgpubs.org
Hexane605595Low yeast viability; suitable for hydrophobic substrates but raises environmental concerns. acgpubs.org
Petroleum Ether656196Similar to hexane, with negligible yeast viability and environmental drawbacks. acgpubs.org
Glycerol-based Solvent858098Biodegradable, from renewable sources, good dissolution for substrate and energy source. acgpubs.org
Ionic Liquid787294Low volatility, recyclable, but can be expensive and may require specific handling. acgpubs.org

This table contains representative data adapted from studies on Baker's yeast catalyzed reductions to illustrate trends. acgpubs.org

Computational and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to elucidating the electronic structure and reactivity of molecules. These ab initio methods allow for the detailed investigation of reaction mechanisms, including the characterization of transient species like transition states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to map the potential energy surfaces of chemical reactions, providing valuable information about reaction pathways and the geometries and energies of transition states.

In the context of synthesizing β-hydroxy esters like Ethyl 3-(tert-butoxy)-2-hydroxypropanoate, DFT calculations are instrumental in several ways:

Mechanism Elucidation: DFT can be used to compare different possible reaction pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions or radical-mediated versus concerted pathways. mdpi.com By calculating the activation free energies for each step, the most energetically favorable pathway can be identified. For example, in cycloaddition reactions, DFT has been used to show that radical-mediated pathways can have energy barriers 2.5 times lower than concerted pathways. mdpi.com

Transition State Analysis: The geometry of the transition state is crucial for understanding stereoselectivity. DFT calculations can locate and characterize these transient structures. For instance, in reactions involving dienylfurans, DFT has helped distinguish between concerted [8+2] cycloadditions and stepwise pathways involving zwitterionic intermediates by calculating the activation free energies, which can differ by several kcal/mol. pku.edu.cn

Catalyst Effects: DFT can model the effect of catalysts on reaction barriers. Studies on methanol steam reforming, for instance, have used DFT to map out the entire reaction network and identify the rate-determining step, revealing how catalysts like a Pt₃Sn surface can lower the activation energy of specific steps, such as H₂O decomposition. nih.gov In catalyzed reactions converting glucose to HMF, DFT showed that Na⁺ catalysts could reduce reaction energy barriers by as much as 50.26 kcal/mol compared to the non-catalyzed pathway. mdpi.com

DFT Application Key Findings Example System
Mechanism Comparison Identification of the lowest energy reaction pathway by comparing activation energies.1,3-Dipolar Cycloadditions mdpi.com
Transition State Analysis Determination of transition state geometries and energies to predict reaction outcomes.Dienylfuran Cycloadditions pku.edu.cn
Catalyst Modeling Evaluation of how catalysts alter reaction energy barriers and promote specific pathways.Methanol Steam Reforming on Pt₃Sn nih.gov

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Computational methods, particularly QM calculations, are powerful tools for understanding the origins of stereoselectivity in asymmetric synthesis.

The stereochemical outcome of a reaction is determined by the energy difference between the diastereomeric transition states leading to the different stereoisomers. DFT calculations are frequently employed to compute these energy differences.

Predicting Enantiomeric Ratios: By calculating the energies of the transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of a reaction can be predicted. In a study on nitrile oxide cycloadditions, DFT methods predicted a diastereoisomeric ratio of 28:72, which was very close to the experimentally observed value. mdpi.com

Identifying Key Interactions: These calculations can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH/π interactions) that stabilize one transition state over another. mdpi.com For example, the stabilization of a transition state by a T-shaped CH/π interaction between aromatic rings was identified as the reason for the observed diastereoselectivity. mdpi.com

Rationalizing Catalyst Control: In catalyst-controlled reactions, QM methods can model the interaction between the catalyst, substrate, and reagents to explain how the catalyst directs the stereochemical outcome. This is crucial for the rational design of new, more selective catalysts.

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of enzyme-substrate complexes. chemrxiv.org This technique is invaluable for understanding the physical basis of molecular recognition, enzyme catalysis, and stability. nih.govnih.gov

For the enzymatic synthesis of this compound, typically involving reductases or lipases, MD simulations can reveal:

Binding and Conformational Changes: MD simulations can track the process of the substrate binding to the enzyme's active site and any subsequent conformational changes in both the enzyme and the substrate. mdpi.com These simulations often reveal that the binding of a substrate induces changes that stabilize the complex. nih.gov

Solvent Effects: The role of the solvent, whether water or an organic solvent, is critical for enzyme function. MD simulations can explicitly model solvent molecules and their interactions with the enzyme-substrate complex, providing insights into how the solvent environment affects enzyme flexibility, stability, and activity. acs.org

Key Residue Interactions: By analyzing the simulation trajectory, it is possible to identify the specific amino acid residues that form stable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the substrate. mdpi.com This information is crucial for understanding the basis of substrate specificity and for planning site-directed mutagenesis experiments to improve enzyme performance. mdpi.com

Stability of the Complex: The root-mean-square deviation (RMSD) of the protein backbone and substrate position over the course of the simulation is often used to assess the stability of the enzyme-substrate complex. Stable RMSD values suggest a stable binding mode. nih.gov

MD Simulation Parameter Information Gained Relevance
RMSD (Root-Mean-Square Deviation) Stability of the enzyme-substrate complex over time. nih.govConfirms a stable binding pose.
RMSF (Root-Mean-Square Fluctuation) Flexibility of individual amino acid residues. nih.govIdentifies regions of the enzyme that move to accommodate the substrate.
Hydrogen Bond Analysis Identification and persistence of hydrogen bonds between enzyme and substrate.Highlights key interactions for binding and catalysis.
Binding Free Energy Calculation Quantitative estimation of the binding affinity (e.g., using MM/PBSA or MM/GBSA). mdpi.comPredicts the strength of the enzyme-substrate interaction.

Quantitative Structure-Activity Relationship (QSAR) and Hologram Quantitative Structure-Activity Relationship (HQSAR) Modeling for Bioreductions

QSAR and HQSAR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of the bioreduction of β-keto esters to produce β-hydroxy esters like this compound, these models are used to predict the conversion efficiency and enantioselectivity of enzymes.

QSAR: This method correlates physicochemical descriptors (e.g., steric, electronic, hydrophobic parameters) of a molecule with its activity.

HQSAR: This is a 2D QSAR method that uses molecular holograms, which are fragment fingerprints of the chemical structures, as predictive variables. researchgate.net This approach does not require 3D alignment of the molecules.

A study on the bioreduction of a series of β-keto esters by Kluyveromyces marxianus successfully employed HQSAR to build predictive models. researchgate.net The substrates were separated into two sets: those that predominantly formed the (R)-β-hydroxyester and those that formed the (S)-β-hydroxyester. The resulting HQSAR models for both configurations demonstrated high predictive capacity, indicating their utility in forecasting the stereochemical outcome of the bioreduction for new substrates. researchgate.net These models can accelerate the screening of potential substrates and guide the selection of the best biocatalyst for a desired stereochemical outcome.

In Silico Docking Studies to Predict Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a substrate) when bound to a second (a receptor, such as an enzyme) to form a stable complex. jbcpm.com It is widely used to understand the molecular basis of enzyme-substrate recognition and to predict binding affinities. nih.gov

In the study of enzymes that can produce this compound, docking simulations are used to:

Predict Binding Modes: Docking algorithms generate various possible binding poses of the substrate in the enzyme's active site and rank them using a scoring function. frontiersin.org The pose with the lowest energy score is typically considered the most probable binding mode. jbcpm.com

Identify Key Interactions: Analysis of the docked complex reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the amino acid residues of the active site. nih.gov

Estimate Binding Affinity: The docking score provides a qualitative estimate of the binding affinity. Lower binding energy values suggest a stronger and more favorable interaction between the enzyme and the substrate. nih.gov

Explain Stereoselectivity: By docking both pro-(R) and pro-(S) conformations of a prochiral substrate, the difference in binding energies can help explain the observed enantioselectivity of the enzyme. nih.gov For example, in the reduction of ketones by (S)-1-phenylethanol dehydrogenase, docking experiments helped explain the high enantioselectivity by analyzing the interaction and binding energies of the theoretical enzyme-substrate complexes. nih.gov

Theoretical Predictions of Stereochemical Outcomes and Catalytic Efficiency

The integration of the computational methods described above allows for the theoretical prediction of both the stereochemical outcome and the catalytic efficiency of enzymatic reactions.

Predicting Stereochemical Outcomes: The stereoselectivity of an enzyme is often determined at the initial substrate recognition and binding step. nih.gov By combining molecular docking and MD simulations, researchers can model the pre-reaction state of the enzyme-substrate complex. The relative stability and proximity of the substrate's reactive carbonyl group to the enzyme's catalytic residues (and cofactor like NAD(P)H) for the two possible stereochemical pathways can be evaluated. The pathway with the more stable and catalytically competent conformation is predicted to be the favored one. nih.govnih.gov

Predicting Catalytic Efficiency: Predicting catalytic efficiency (often represented by the turnover number, kcat) is a more complex challenge. frontiersin.orgnih.gov However, recent advancements in machine learning and deep learning, combined with structural and dynamic data from MD simulations, are leading to the development of models that can predict kcat values with increasing accuracy. researchgate.netbiorxiv.org These models, such as the Enzyme Catalytic Efficiency Prediction (ECEP) model, incorporate features from enzyme sequences and chemical reaction dynamics to capture the complex interplay of factors that determine catalytic efficiency. nih.govresearchgate.net For hydrolases, computational methods have been developed to predict how specific residue mutations will affect the kcat/Km ratio, a key measure of catalytic efficiency. mdpi.com These predictive tools are crucial for guiding enzyme engineering efforts to create biocatalysts with enhanced activity and desired selectivity.

Utility of Ethyl 3 Tert Butoxy 2 Hydroxypropanoate As a Chiral Building Block

Precursor in the Synthesis of Pharmaceutically Relevant Compounds

The structural motifs present in ethyl 3-(tert-butoxy)-2-hydroxypropanoate are frequently found in the core of many biologically active compounds. Its utility as a precursor is particularly notable in the synthesis of pharmaceuticals where specific stereochemistry is crucial for therapeutic efficacy.

β-Hydroxy Esters as Key Intermediates for Bioactive Molecules

β-hydroxy esters are a fundamental class of compounds in organic synthesis, serving as crucial intermediates for a variety of bioactive molecules. nih.govnih.gov Their importance stems from the versatile reactivity of the hydroxyl and ester functionalities, which can be readily converted into other chemical groups. The synthesis of these intermediates in an optically pure form is of significant interest. nih.gov The development of methods to produce enantiomerically pure β-hydroxy esters has been a focus of research, with applications in creating synthons for various biologically active compounds. nih.govscielo.br

The generation of chiral β-hydroxy esters allows for the construction of molecules with specific three-dimensional arrangements, which is often a prerequisite for their biological activity. These chiral intermediates are integral to the total synthesis of natural products and their analogs, many of which exhibit significant medicinal properties. nih.gov

Application in the Synthesis of Antibiotic Scaffolds (e.g., Carbapenems)

The structural framework provided by chiral building blocks is essential in the synthesis of complex antibiotics. Carbapenems, a class of broad-spectrum β-lactam antibiotics, are a prime example where precise stereochemical control is necessary for their antibacterial activity. nih.gov The synthesis of the carbapenem (B1253116) core often involves intricate multi-step sequences where chiral precursors dictate the stereochemistry of the final molecule.

For instance, the synthesis of meropenem, a carbapenem antibiotic, utilizes complex chiral intermediates to construct the characteristic bicyclic ring system with the correct stereochemical configuration. google.comgoogle.com The strategic use of chiral building blocks ensures the formation of the desired enantiomer, which is critical for the drug's ability to inhibit bacterial cell wall synthesis.

Role in the Total Synthesis of Antidepressants and Analogs (e.g., Duloxetine, Fluoxetine)

Chiral intermediates play a pivotal role in the synthesis of modern antidepressants, many of which are chiral molecules marketed as single enantiomers. psu.edu The selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) often contain a 1-aryl-3-aminopropanol core structure, for which β-hydroxy esters are valuable precursors. psu.edu

Duloxetine: This SNRI is marketed as the (S)-enantiomer, which is significantly more potent than its counterpart. psu.edu Various synthetic routes to (S)-duloxetine have been developed, many of which rely on the asymmetric reduction of a corresponding ketone to establish the chiral hydroxyl center. psu.edugoogle.com The synthesis often starts from precursors that can be transformed into the key γ-amino alcohol intermediate. researchgate.netgoogle.com

Fluoxetine (B1211875): As one of the most well-known SSRIs, fluoxetine's synthesis has been approached through multiple pathways. psu.edubridgewater.edu One common strategy involves the reduction of a β-amino ketone to form the corresponding chiral alcohol. scielo.brgoogle.com The enantiomerically pure (S)-3-hydroxy-N-methyl-3-phenylpropanamide, derived from a β-hydroxy ester, is a key intermediate for synthesizing fluoxetine and related compounds like tomoxetine (B1242691) and nisoxetine. nih.gov

Scaffold for Peptide and Protein Modification and Bioconjugation

The modification of peptides and proteins is a critical tool in chemical biology and drug development, enabling the creation of therapeutic agents with enhanced properties. nih.gov Site-selective modification allows for the installation of various functional groups, leading to proteolytically stable linkages. nih.govijper.org Bioconjugation techniques are employed to attach moieties of interest to specific sites on a peptide or protein scaffold. nih.gov

Chiral building blocks can be incorporated into these modification strategies to introduce specific stereochemical features. For instance, cysteine-selective modifications can be achieved through desulfurative C-C bond formation under visible light, offering a rapid and high-yielding method for peptide and protein functionalization. nih.gov Three-component protein modification strategies using specifically designed linkers can achieve chemoselective labeling of primary amines under biocompatible conditions. nsf.gov These approaches are tolerant of a wide range of functional groups and can be used to incorporate various payloads without impairing the function of the modified protein. nsf.gov

Applications in the Synthesis of Advanced Organic Materials and Complex Molecules

The utility of chiral building blocks extends beyond pharmaceuticals into the realm of advanced organic materials and the total synthesis of complex natural products. northwestern.edu These building blocks provide the necessary stereochemical control to construct intricate molecular architectures with desired properties.

In the synthesis of complex molecules, chiral precursors are fundamental to achieving enantioselective and diastereoselective outcomes. northwestern.edu For example, the development of new synthetic methodologies, such as those involving N-heterocyclic carbene (NHC) organocatalysis, has been applied to the asymmetric synthesis of complex and biologically active small molecules. northwestern.edu The synthesis of biologically active natural products often relies on the use of chiral sources to achieve the desired enantiospecificity. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The asymmetric synthesis of chiral β-hydroxy esters like Ethyl 3-(tert-butoxy)-2-hydroxypropanoate is a critical area of research. Future work will concentrate on discovering and optimizing novel catalytic systems to improve reaction efficiency, yield, and stereoselectivity. While traditional methods may rely on stoichiometric chiral reagents, emerging paradigms favor catalytic approaches that are more atom-economical and environmentally benign.

Key areas of exploration include:

Organocatalysis: The use of small, metal-free organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral amines, phosphoric acids, and bifunctional catalysts could be developed to promote the enantioselective aldol-type reaction that produces the target molecule, offering mild reaction conditions and high selectivity. nih.gov

Transition-Metal Catalysis: The development of novel chiral ligands for transition metals (e.g., Ruthenium, Rhodium, Zinc) continues to be a fruitful area. researchgate.net These catalysts can enable highly selective hydrogenations or aldol (B89426) reactions, providing access to optically pure β-hydroxy esters. researchgate.net Research into catalysts that can operate at low loadings and be recycled effectively is a primary goal.

Biocatalysis: Enzymes and whole-cell systems offer unparalleled selectivity under mild, aqueous conditions. nih.govd-nb.info The use of oxidoreductases or lipases for the kinetic resolution of racemic mixtures or the direct asymmetric synthesis of the target compound represents a highly sustainable and efficient approach. nih.govnih.gov

Catalytic SystemPotential AdvantagesKey Research Focus
Chiral Organocatalysts (e.g., Proline derivatives)Metal-free, lower toxicity, readily availableDevelopment of bifunctional catalysts for higher activity and selectivity.
Transition-Metal Complexes (e.g., Ru-BINAP)High turnover numbers, excellent enantioselectivityDesigning ligands for broader substrate scope and catalyst recyclability.
Biocatalysts (e.g., Lipases, Reductases)High stereospecificity, mild conditions, biodegradableEnzyme engineering and whole-cell catalyst design for enhanced stability and productivity. d-nb.infonih.gov

Expansion of Substrate Scope and Diversification of Reaction Pathways

Future research will not only focus on the synthesis of this compound itself but also on using its core structure to access a diverse range of valuable chemical entities.

Substrate Scope Expansion: The fundamental reaction to form the molecule, likely an aldol or Reformatsky-type reaction, can be expanded by varying the starting materials. Substituting ethyl bromoacetate (B1195939) with other alkyl haloacetates or replacing the tert-butoxyacetaldehyde with a wide array of different aldehydes would generate a library of analogous compounds with varied steric and electronic properties. This diversification is crucial for screening for biological activity or tuning material properties.

Diversification of Reaction Pathways: The functional groups of this compound—the hydroxyl, ester, and tert-butoxy (B1229062) groups—serve as handles for further chemical modification. The hydroxyl group can be oxidized, acylated, or used as a directing group in further reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol, or converted to an amide. mdpi.com The tert-butoxy group, a protecting group, can be removed under acidic conditions to reveal a primary alcohol, opening up another avenue for derivatization.

Modification SitePotential ReactionResulting Derivative Class
Ester GroupAminolysisβ-Hydroxy amides
Ester GroupReduction (e.g., with LiAlH₄)1,2,4-Triol derivatives (after deprotection)
Hydroxyl GroupOxidation (e.g., with PCC)β-Keto esters
tert-Butoxy GroupDeprotection (e.g., with TFA)Ethyl 2,3-dihydroxypropanoate

Integration of Green Chemistry Principles in Scalable Synthesis

The large-scale production of fine chemicals is increasingly governed by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. chemistryjournals.netnih.gov The synthesis of this compound is an ideal candidate for the application of these principles. jddhs.com

Future research will focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. jddhs.com

Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents such as ethyl lactate (B86563) is a key goal. chemistryjournals.netwikipedia.org

Renewable Feedstocks: Investigating routes that start from renewable bio-based sources rather than petrochemicals. nih.gov

Energy Efficiency: Developing processes that operate at ambient temperature and pressure, potentially through the use of biocatalysis or photocatalysis, would significantly reduce the energy footprint of the synthesis. chemistryjournals.netnih.gov For instance, leveraging biocatalysis with enzymes or whole-cell systems can facilitate reactions under mild conditions. nih.govd-nb.info

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Insights

While standard techniques like NMR and mass spectrometry are sufficient for routine characterization, a deeper understanding of the reaction mechanisms for forming this compound requires more advanced analytical methods. Future work will involve the use of sophisticated techniques to probe reaction intermediates and transition states.

In-situ Spectroscopy: Techniques such as in-situ IR and NMR spectroscopy can monitor the reaction in real-time, providing valuable data on reaction kinetics and the formation of transient species. nih.gov

X-ray Crystallography: If the compound or its derivatives can be crystallized, X-ray diffraction analysis provides unambiguous proof of its absolute and relative stereochemistry. researchgate.net This is particularly important for validating the stereoselectivity of new catalytic systems.

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational models can be used to map out reaction pathways, calculate the energies of transition states, and explain the origins of stereoselectivity in asymmetric catalysis. This provides predictive power for designing more effective catalysts.

Multi-disciplinary Approaches in Chemical Biology and Materials Science

The structural motifs present in this compound make it a valuable building block for applications in fields beyond traditional organic synthesis.

Chemical Biology: As a chiral molecule and a derivative of a dihydroxypropanoate structure, it can serve as a synthon for the total synthesis of complex natural products or as a component of peptidomimetics. medchemexpress.com Its protected hydroxyl groups allow for selective functionalization, making it a useful tool for creating molecular probes or libraries of compounds for drug discovery.

Materials Science: The di-functional nature of the deprotected molecule (a diol-ester) makes it a potential monomer for the synthesis of novel biodegradable polymers. Polyesters derived from such monomers could have tailored properties, such as specific degradation rates or mechanical strengths, for applications in biomedical devices or sustainable packaging.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.